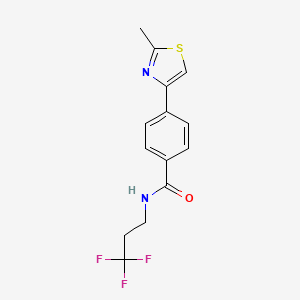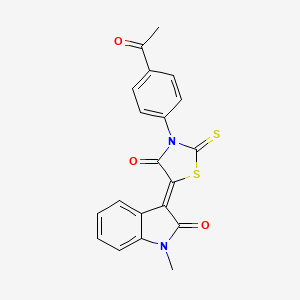
Fmoc-L-Dap(Pentynoyl)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-Dap(Pentynoyl)-OH is a modified amino acid derivative that incorporates the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pentynoyl functional group. This compound is used in peptide synthesis and has applications in various fields, including chemistry, biology, and medicine. The Fmoc group is known for its ability to protect amino acids during peptide synthesis, while the pentynoyl group introduces unique chemical properties that can be exploited in various reactions and applications.
Mécanisme D'action
Target of Action
Fmoc-L-Dap(Pentynoyl)-OH is a modified amino acid that primarily targets the self-assembly process of peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it an essential component in the fabrication of functional materials .
Mode of Action
The compound interacts with its targets through a combination of hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the self-assembly of biomolecular building blocks . The compound’s action can lead to the formation of unique and tunable morphologies of different functionalities, providing a powerful tool for bio-soft matter fabrication .
Pharmacokinetics
The compound’s inherent hydrophobicity and aromaticity suggest that it may have unique adme properties that impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to promote the self-assembly of peptides . This can lead to the formation of functional materials with potential applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment plays a crucial role in the compound’s ability to form gels . Additionally, the presence of solvents such as DMSO can also affect the self-assembly process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Dap(Pentynoyl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-Dap (L-2,3-diaminopropionic acid) is protected using the Fmoc group. This is achieved by reacting L-Dap with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.
Introduction of the Pentynoyl Group: The pentynoyl group is introduced by reacting the Fmoc-protected L-Dap with pentynoic acid or its derivatives. This reaction is typically carried out using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Automated peptide synthesizers are often used to streamline the synthesis process, allowing for efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-L-Dap(Pentynoyl)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Click Chemistry: The pentynoyl group can undergo click chemistry reactions, such as azide-alkyne cycloaddition, to form triazole linkages.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reagents: EDC, DCC, and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently used in peptide coupling reactions.
Click Chemistry: Copper(I) catalysts are used in azide-alkyne cycloaddition reactions.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Conjugates: Coupling reactions result in the formation of peptide bonds, producing longer peptide chains.
Triazole Derivatives: Click chemistry reactions yield triazole-containing compounds.
Applications De Recherche Scientifique
Chemistry
Fmoc-L-Dap(Pentynoyl)-OH is widely used in peptide synthesis, allowing for the creation of complex peptide structures. Its unique functional groups enable selective reactions, making it a valuable tool in the development of novel peptides and peptide-based materials.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The compound’s ability to form stable peptide bonds and triazole linkages makes it useful in the design of peptide-based probes and inhibitors.
Medicine
This compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its ability to undergo click chemistry reactions allows for the creation of targeted drug delivery systems and diagnostic tools.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in tissue engineering, drug delivery, and biosensing.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-L-Lys(Boc)-OH: Similar to Fmoc-L-Dap(Pentynoyl)-OH, this compound contains an Fmoc-protected amino acid with a tert-butyloxycarbonyl (Boc) protecting group on the side chain.
Fmoc-L-Orn(Boc)-OH: Another Fmoc-protected amino acid with a Boc group on the side chain, used in peptide synthesis.
Fmoc-L-Azidohomoalanine: Contains an azido group instead of a pentynoyl group, allowing for different click chemistry reactions.
Uniqueness
This compound is unique due to the presence of the pentynoyl group, which introduces a reactive alkyne moiety. This allows for selective click chemistry reactions, making it a valuable tool in the design of complex peptide structures and functional materials. The combination of the Fmoc and pentynoyl groups provides a versatile platform for various chemical and biological applications.
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(pent-4-ynoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-2-3-12-21(26)24-13-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h1,4-11,19-20H,3,12-14H2,(H,24,26)(H,25,29)(H,27,28)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEIHIDRFBLIMO-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid](/img/structure/B2941055.png)
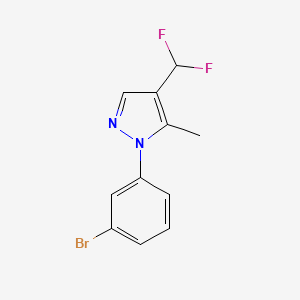
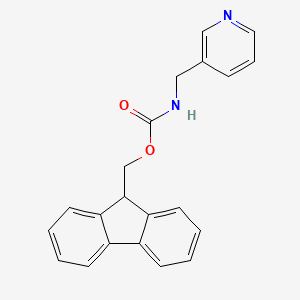

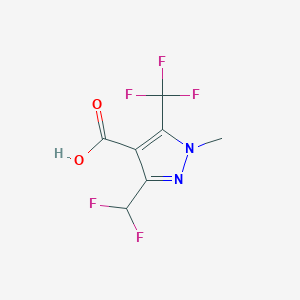
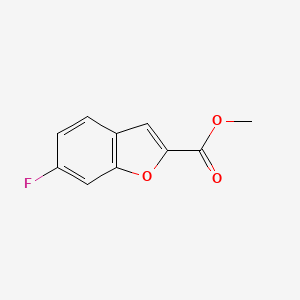
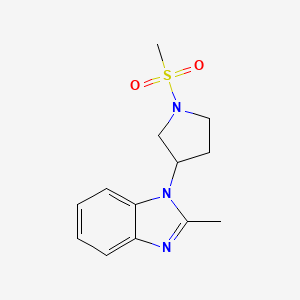
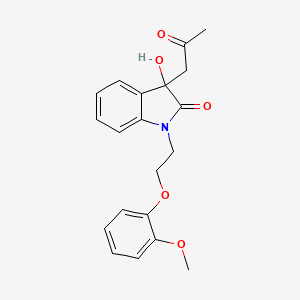
![6-Chloro-N-[2-(thiophen-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2941065.png)
![1-(9H-carbazol-9-yl)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B2941067.png)

